Ditiomustine
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Overview
Description
Ditiomustine is a nitrosourea compound known for its alkylating activity. It is primarily used as an antineoplastic agent, meaning it is designed to prevent the growth and spread of tumors. The compound works by crosslinking DNA, which inhibits DNA replication and ultimately leads to the cessation of cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ditiomustine involves the reaction of 1,1’-disulfanediylbis(ethane-2,1-diyl)bis(3-(2-chloroethyl)-3-nitrosourea).
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale organic synthesis. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atoms in the disulfide linkage.
Reduction: The nitrosourea groups can be reduced under specific conditions, leading to the formation of amines.
Substitution: The chloroethyl groups in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ditiomustine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study DNA crosslinking and its effects on molecular structures.
Biology: Investigated for its role in inhibiting cellular proliferation and inducing apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit DNA replication.
Mechanism of Action
Ditiomustine exerts its effects by crosslinking DNA strands, which prevents the DNA from unwinding and replicating. This action inhibits cellular proliferation and induces apoptosis in rapidly dividing cells, such as cancer cells. The primary molecular targets are the DNA strands themselves, and the pathways involved include the inhibition of DNA synthesis and the activation of cellular repair mechanisms that ultimately lead to cell death .
Comparison with Similar Compounds
Carmustine: Another nitrosourea compound with similar DNA crosslinking properties.
Lomustine: Also a nitrosourea, used in chemotherapy for its ability to alkylate DNA.
Semustine: Similar in structure and function, used in cancer treatment.
Uniqueness of Ditiomustine: this compound is unique due to its specific disulfide linkage, which provides distinct chemical properties and reactivity compared to other nitrosourea compounds. This structural feature may contribute to its specific mechanism of action and potential therapeutic benefits .
Properties
CAS No. |
77469-44-4 |
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Molecular Formula |
C10H18Cl2N6O4S2 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[2-[2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyldisulfanyl]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4S2/c11-1-5-17(15-21)9(19)13-3-7-23-24-8-4-14-10(20)18(16-22)6-2-12/h1-8H2,(H,13,19)(H,14,20) |
InChI Key |
XWPCYYOZOJKYKQ-UHFFFAOYSA-N |
SMILES |
C(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C(CSSCCNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
82599-22-2 | |
Synonyms |
BCNCC CNCC N,N'-bis((2-chloroethyl)nitrosocarbamoyl)cystamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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